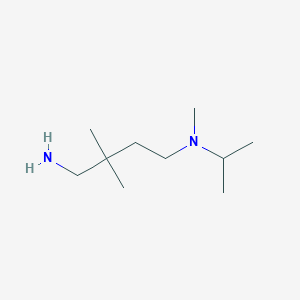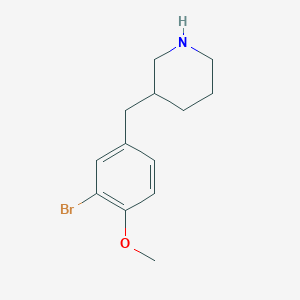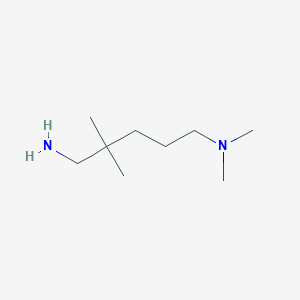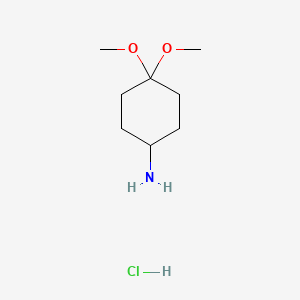
2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one is an organic compound with the molecular formula C10H7Cl3O It is a cyclobutanone derivative characterized by the presence of two chlorine atoms at the 2-position and a 4-chlorophenyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one typically involves the cycloaddition reaction of appropriate precursors. One common method is the [2+2] cycloaddition of dichloroketene with 4-chlorostyrene under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the cycloaddition process, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
科学研究应用
2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development. Its derivatives may serve as lead compounds for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
2,2-Dichloro-3-phenylcyclobutanone: Similar in structure but lacks the 4-chlorophenyl group.
2,2-Dichloro-3-(2-fluorophenyl)cyclobutan-1-one: Contains a fluorine atom instead of a chlorine atom at the 4-position.
Uniqueness
2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one is unique due to the presence of both chlorine atoms and the 4-chlorophenyl group. This combination of substituents imparts distinct reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
属性
分子式 |
C10H7Cl3O |
|---|---|
分子量 |
249.5 g/mol |
IUPAC 名称 |
2,2-dichloro-3-(4-chlorophenyl)cyclobutan-1-one |
InChI |
InChI=1S/C10H7Cl3O/c11-7-3-1-6(2-4-7)8-5-9(14)10(8,12)13/h1-4,8H,5H2 |
InChI 键 |
CNAORYVJXVGZQW-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C1=O)(Cl)Cl)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13606523.png)






